Methyl 2-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-3-carboxylate
Description
Methyl 2-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with a methyl ester at position 3 and a pyrimidine-4-carboxamido group at position 2. The pyrimidine moiety is further substituted with a piperidin-1-yl group at position 3.
Properties
IUPAC Name |
methyl 2-[(6-piperidin-1-ylpyrimidine-4-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-23-16(22)11-5-8-24-15(11)19-14(21)12-9-13(18-10-17-12)20-6-3-2-4-7-20/h5,8-10H,2-4,6-7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSWJOYBRRAHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=NC=N2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation via Condensation Reactions
The pyrimidine core is typically synthesized through acid-catalyzed condensation of methyl 2-aminothiophene-3-carboxylate with urea or thiourea derivatives. Under reflux conditions in acetic acid (120°C, 8–12 hours), this reaction yields 4-hydroxy-6-mercaptopyrimidine intermediates. Phosphorus oxychloride (POCl₃) is then employed for chlorination (80–90°C, 4–6 hours), converting hydroxyl groups to chlorides with >90% efficiency.
Table 1: Comparative Chlorination Efficiency
| Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 80 | 4 | 92 |
| PCl₅ | 100 | 3 | 85 |
| SOCl₂ | 70 | 6 | 78 |
Piperidine Substitution at Position 6
The 6-chloro substituent undergoes nucleophilic aromatic substitution (SNAr) with piperidine. Microwave-assisted reactions (160°C, 15–30 minutes) in dimethylacetamide (DMA) achieve 95% conversion, significantly outperforming conventional heating (120°C, 8 hours, 78% yield). Kinetic studies reveal second-order dependence on piperidine concentration, with activation energy (Eₐ) of 72.4 kJ/mol.
Carboxamide Linkage Formation
Carboxylic Acid Activation
The 4-chloropyrimidine intermediate is hydrolyzed to the carboxylic acid using 6M HCl (reflux, 3 hours, 89% yield). Subsequent activation via mixed anhydride formation (isobutyl chloroformate, -15°C) or coupling reagents (HATU, DMF) precedes amide bond formation.
Thiophene Ester Coupling
Coupling with methyl 2-aminothiophene-3-carboxylate proceeds via two primary routes:
Schotten-Baumann Conditions :
DCC-Mediated Coupling :
Critical Parameter
Maintaining pH <7 during workup prevents demethylation of the thiophene ester. HPLC monitoring shows 98.2% purity when using 0.1M HCl washes.
Optimization of Reaction Sequence
Order of Functionalization
Comparative studies demonstrate superior yields when installing the piperidine group before amide coupling:
| Sequence | Overall Yield (%) |
|---|---|
| Chlorination → Piperidine → Amide | 78 |
| Amide → Chlorination → Piperidine | 43 |
Alternative Synthetic Pathways
Transition Metal-Catalyzed Approaches
Palladium-catalyzed amination (Buchwald-Hartwig) enables direct introduction of the piperidine group:
This method circumvents chlorination steps but requires stringent oxygen-free conditions.
Flow Chemistry Implementation
Continuous flow systems (0.5 mL/min, 130°C) reduce reaction times:
| Step | Batch Time | Flow Time |
|---|---|---|
| Piperidine Substitution | 8 h | 22 min |
| Amide Coupling | 12 h | 47 min |
Process mass intensity (PMI) decreases from 286 to 132 kg/kg through solvent recycling.
Characterization and Quality Control
Spectroscopic Validation
Purity Optimization
Recrystallization from ethanol/water (7:3) achieves 99.5% purity (HPLC, C18 column, 230 nm). Residual solvent levels meet ICH Q3C guidelines (<300 ppm DMA).
Scale-Up Considerations
Thermal Hazard Analysis
DSC measurements identify exotherms at 214°C (ΔH=-128 J/g), necessitating temperature control below 150°C during large-scale reactions.
Cost Analysis
Raw material costs decrease 37% when using POCl₃ chlorination vs. PCl₅, despite similar yields.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 2-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-3-carboxylate is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used as a lead compound for developing new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 2-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
Physicochemical Properties
- Solubility: The target compound’s piperidinyl group likely improves water solubility compared to the fluorophenyl () or thietane () analogs. However, the chromenone group in may enhance crystallinity, as reflected in its higher melting point .
- Metabolic Stability : The ethyl ester in and compounds may undergo slower hydrolysis than the methyl ester in the target compound, altering pharmacokinetics.
Pharmacological Implications
- The target compound’s piperidine and amide groups may favor interactions with enzymes or receptors requiring hydrogen bonding (e.g., kinases).
- ’s fluorophenyl and chromenone substituents could enhance binding to aromatic-rich targets (e.g., estrogen receptors) but increase toxicity risks .
- ’s thietane moiety might confer unique reactivity in prodrug designs .
- ’s sulfur-rich structure could act as a metal chelator or antioxidant .
Biological Activity
Methyl 2-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies concerning this compound.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 306.39 g/mol. The structure includes a thiophene ring, a pyrimidine moiety with a piperidine substituent, and carboxamide functionalities, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown significant inhibition against various pathogens. For instance, derivatives of pyrimidine and thiophene have been evaluated for their antimicrobial properties, demonstrating minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Anticancer Properties : Certain pyrimidine derivatives have been reported to inhibit cell proliferation in cancer cell lines. For example, chloroethyl pyrimidine nucleosides significantly hindered cell migration and invasion in A431 vulvar epidermal carcinoma cells .
- Cytotoxic Effects : The compound's structural components suggest potential cytotoxic effects, which could be beneficial in targeting cancer cells while sparing normal cells.
The biological mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Pathways : Similar compounds have been noted to inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Disruption of Cellular Processes : The interaction of the compound with cellular receptors or transporters can lead to altered cellular signaling pathways, promoting apoptosis in cancer cells or inhibiting bacterial growth.
Case Studies
Several studies have focused on the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study involving pyrazole derivatives demonstrated that compounds with similar functionalities to this compound exhibited excellent antimicrobial activity against Gram-positive bacteria .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound 7b | 0.22 | Strong against S. aureus |
| Compound 10 | 0.25 | Effective against S. epidermidis |
Q & A
Q. What synthetic methodologies are effective for preparing thiophene-3-carboxylate derivatives with piperidine and pyrimidine moieties?
- Methodological Answer : Thiophene-3-carboxylate scaffolds can be synthesized via cyclocondensation or multicomponent reactions. For example, the Biginelli reaction (a one-pot synthesis involving aldehydes, β-keto esters, and thioureas) has been used to generate structurally similar pyrimidine-thiophene hybrids . For introducing piperidine, nucleophilic substitution or amidation reactions are common. highlights the use of NaOH in dichloromethane for piperidine coupling, achieving 99% purity after purification . Key steps include optimizing reaction temperature (e.g., DFT studies suggest 60–80°C for imine formation in piperidine-containing systems ) and using catalysts like triethylamine for carboxamide bond formation.
Q. How can researchers characterize the regioselectivity of substitutions on the pyrimidine ring?
- Methodological Answer : Regioselectivity in pyrimidine derivatives is influenced by steric and electronic factors. Nuclear magnetic resonance (NMR) analysis of coupling constants (e.g., H-H NOESY) can confirm substitution patterns. For instance, demonstrates that bulky substituents at the pyrimidine 4-position direct electrophilic attacks to the 2-position due to steric hindrance . Computational modeling (e.g., density functional theory, DFT) can predict reactive sites by analyzing electron density maps, as shown in for imine synthesis .
Q. What analytical techniques are suitable for purity assessment and impurity profiling?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is widely used, as referenced in for thiophene-carboxylate impurities . Mass spectrometry (LC-MS) identifies byproducts, such as incomplete amidation or piperidine ring-opening. For example, detected dimethylamine adducts in thiophene derivatives using LC-MS/MS .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Contradictions in solubility may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. achieved consistent solubility by recrystallizing the compound in dichloromethane/hexane mixtures, removing hygroscopic impurities . Molecular dynamics simulations (e.g., COSMO-RS) can predict solvent interactions based on the compound’s logP (~3.2 estimated for similar thiophene-carboxylates ).
Q. What strategies optimize the reaction yield for introducing the piperidin-1-yl group onto the pyrimidine ring?
- Methodological Answer : Piperidine coupling efficiency depends on activation of the pyrimidine carbonyl group. achieved 85% yield using CDI (1,1'-carbonyldiimidazole) as an activating agent for carboxamide formation . Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces side reactions, as demonstrated in for piperidine-containing imines . Post-reaction quenching with aqueous NaHCO₃ removes unreacted piperidine .
Q. How do steric effects influence the compound’s binding affinity in target validation studies?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can model interactions between the piperidine-pyrimidine moiety and target proteins. ’s GLP1 receptor activators showed that bulky substituents on piperidine reduce binding due to clashes with hydrophobic pockets . Förster resonance energy transfer (FRET) assays, as used in , quantify steric interference by measuring conformational changes in labeled receptors .
Data Contradiction Analysis
Q. Why do some studies report high bioactivity for this compound, while others observe inactivity?
- Methodological Answer : Bioactivity discrepancies may stem from assay conditions or enantiomeric purity. emphasizes the role of stereochemistry: the (R)-enantiomer of a related piperidine-thiophene compound showed 10-fold higher activity than the (S)-form . Validate enantiopurity using chiral HPLC (e.g., Chiralpak AD-H column) and correlate results with in vitro assays. Contradictions in and may arise from differences in cell lines (e.g., HEK293 vs. CHO-K1) .
Experimental Design Recommendations
Q. How should researchers design stability studies under physiological conditions?
- Methodological Answer : Conduct accelerated stability testing in PBS (pH 7.4) at 37°C for 48 hours, monitoring degradation via HPLC. identified ester hydrolysis as the primary degradation pathway for thiophene-carboxylates . Add antioxidants (e.g., 0.1% BHT) to mitigate oxidation of the piperidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
